4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene
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Description
4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene, commonly known as DFP, is a potent organophosphate compound that is widely used in scientific research as a tool to study the mechanisms of action of acetylcholinesterase inhibitors. DFP is a colorless, odorless, and tasteless crystalline solid that is highly toxic and can cause serious health problems if not handled properly.
Scientific Research Applications
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Protein Sequencing : 1-Fluoro-2,4-dinitrobenzene is used to identify the amino acid sequence. It reacts with the amino group of amino acids to yield dinitrophenyl-amino acids . This can be helpful for sequencing proteins .
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Chromatographic Methods : It is also used in chromatographic methods . The DNP-amino acids produced by the reaction of 1-Fluoro-2,4-dinitrobenzene with amino acids are moderately stable under acid hydrolysis conditions that break peptide bonds. The DNP-amino acids can then be recovered, and the identity of those amino acids can be discovered through chromatography .
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Alkylating Agent : 1-Fluoro-2,4-dinitrobenzene acts as an alkylating agent used in elucidating amino acid sequence in proteins .
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Inducing Contact Hypersensitivity in Mice : 1-Fluoro-2,4-dinitrobenzene has been used to induce severe contact hypersensitivity in mice .
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Monitoring Gene Expression : It has been used to monitor gene expression by in vivo imaging method .
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Inducing Chronic Itch : 1-Fluoro-2,4-dinitrobenzene has been used to induce chronic itch as a model for analysing itch-scratching behavior .
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Protein Sequencing : 1-Fluoro-2,4-dinitrobenzene is used to identify the amino acid sequence. It reacts with the amino group of amino acids to yield dinitrophenyl-amino acids . This can be helpful for sequencing proteins .
-
Chromatographic Methods : It is also used in chromatographic methods . The DNP-amino acids produced by the reaction of 1-Fluoro-2,4-dinitrobenzene with amino acids are moderately stable under acid hydrolysis conditions that break peptide bonds. The DNP-amino acids can then be recovered, and the identity of those amino acids can be discovered through chromatography .
-
Alkylating Agent : 1-Fluoro-2,4-dinitrobenzene acts as an alkylating agent used in elucidating amino acid sequence in proteins .
-
Inducing Contact Hypersensitivity in Mice : 1-Fluoro-2,4-dinitrobenzene has been used to induce severe contact hypersensitivity in mice .
-
Monitoring Gene Expression : It has been used to monitor gene expression by in vivo imaging method .
-
Inducing Chronic Itch : 1-Fluoro-2,4-dinitrobenzene has been used to induce chronic itch as a model for analysing itch-scratching behavior .
properties
IUPAC Name |
4-dimethylphosphoryl-1-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FNO3P/c1-14(2,13)6-3-4-7(9)8(5-6)10(11)12/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCKOPJOWYXPNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FNO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.